molecular formula C13H17NSi B14417882 (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine CAS No. 81634-47-1

(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine

Cat. No.: B14417882
CAS No.: 81634-47-1
M. Wt: 215.37 g/mol
InChI Key: WNDKRQJHLCPESQ-UHFFFAOYSA-N
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Description

(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a trimethylsilyl group and a 4-methylphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the reaction of a 4-methylphenylamine with a trimethylsilyl-protected alkyne. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems to monitor and adjust reaction conditions would ensure consistent product quality. Purification of the final product might involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.

    Reduction: Reduction of the imine bond can yield the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine exerts its effects would depend on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, while the imine bond can participate in nucleophilic addition reactions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-aldehyde: Similar structure but with an aldehyde group.

Uniqueness

The presence of both the trimethylsilyl group and the imine bond in (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine makes it unique compared to other compounds. This combination of functional groups can impart distinct reactivity and stability, making it a valuable compound in various chemical applications.

Properties

CAS No.

81634-47-1

Molecular Formula

C13H17NSi

Molecular Weight

215.37 g/mol

IUPAC Name

N-(4-methylphenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C13H17NSi/c1-12-6-8-13(9-7-12)14-10-5-11-15(2,3)4/h6-10H,1-4H3

InChI Key

WNDKRQJHLCPESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC#C[Si](C)(C)C

Origin of Product

United States

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